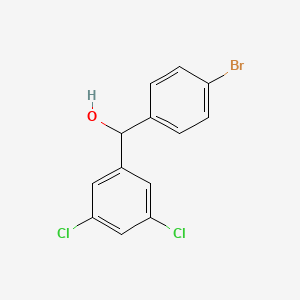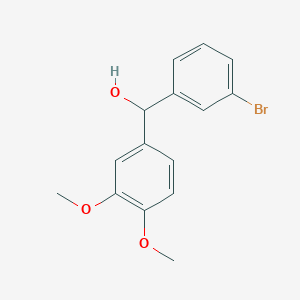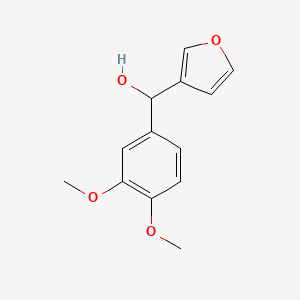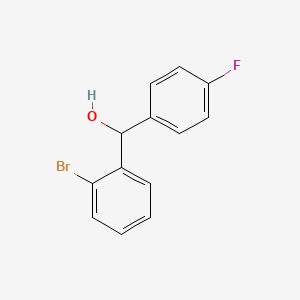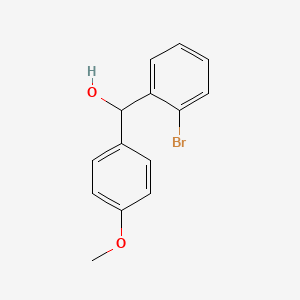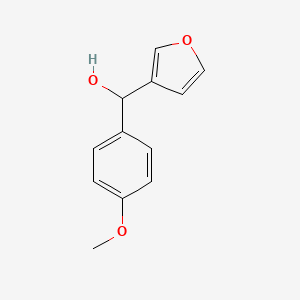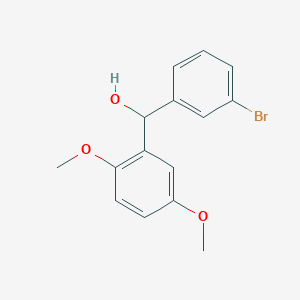
(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol: is an organic compound that features both a dimethoxyphenyl group and a thiophenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can begin with the aromatic substitution of a dimethoxybenzene derivative with a thiophenylmethanol derivative under acidic or basic conditions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent derived from thiophen-2-ylmagnesium bromide reacts with 2,5-dimethoxybenzaldehyde to form the desired product.
Reduction: The final step often involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially converting it into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- (2,5-Dimethoxyphenyl)(phenyl)methanol
- (2,5-Dimethoxyphenyl)(furan-2-yl)methanol
- (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
Uniqueness:
- Structural Features: The presence of both dimethoxyphenyl and thiophenyl groups in (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol provides unique electronic and steric properties.
- Reactivity: The compound’s reactivity differs from similar compounds due to the influence of the thiophene ring, which can participate in additional types of chemical reactions.
Propriétés
IUPAC Name |
(2,5-dimethoxyphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRULQODKCVWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
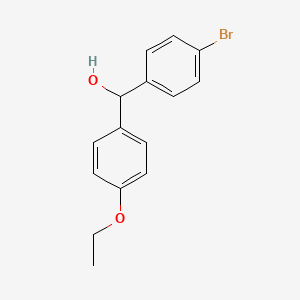
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)
